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Compound of Interest

Compound Name: (4-Ethynylphenyl)methanamine

Cat. No.: B170253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(4-Ethynylphenyl)methanamine is a versatile building block in drug discovery, primarily

utilized for the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives through copper(I)-

catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry".[1][2] This

scaffold offers a reliable method for creating extensive libraries of compounds with diverse

functionalities, enabling the exploration of new chemical spaces for therapeutic agents. The

resulting triazole core is a bioisostere for amide bonds and can participate in various biological

interactions.[3]

This document provides detailed application notes on the use of (4-
ethynylphenyl)methanamine in the discovery of anticancer agents, focusing on the synthesis

of nicotinamide-based tubulin polymerization inhibitors. Experimental protocols for synthesis

and biological evaluation are also included.

Application: Anticancer Drug Discovery - Tubulin
Polymerization Inhibitors
A notable application of the (4-ethynylphenyl)methanamine scaffold is in the development of

anticancer agents that target tubulin polymerization. A series of N-((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)nicotinamides, synthesized using a derivative of (4-ethynylphenyl)methanamine,

have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[2]
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Two lead compounds from this series, 4g and 4i, have shown potent anticancer effects with

GI50 values in the sub-micromolar to low micromolar range.[2]

Quantitative Biological Data
The following tables summarize the in vitro anticancer activity and tubulin polymerization

inhibition of representative compounds.

Table 1: Growth Inhibitory (GI50) Concentrations (μM) of Nicotinamide Derivatives 4g and 4i

against Human Cancer Cell Lines.[2]
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Cell Line Cancer Type
Compound 4g
(GI50 in μM)

Compound 4i (GI50
in μM)

Leukemia

CCRF-CEM Leukemia 1.83 2.01

HL-60(TB) Leukemia 1.95 2.15

K-562 Leukemia 1.93 2.21

MOLT-4 Leukemia 1.74 1.98

RPMI-8226 Leukemia 2.01 2.33

SR Leukemia 1.52 1.42

Non-Small Cell Lung

Cancer

A549/ATCC
Non-Small Cell Lung

Cancer
2.31 2.56

EKVX
Non-Small Cell Lung

Cancer
2.11 2.43

HOP-62
Non-Small Cell Lung

Cancer
2.45 2.78

HOP-92
Non-Small Cell Lung

Cancer
2.38 2.65

NCI-H226
Non-Small Cell Lung

Cancer
2.29 2.51

NCI-H23
Non-Small Cell Lung

Cancer
2.41 2.69

NCI-H322M
Non-Small Cell Lung

Cancer
2.25 2.48

NCI-H460
Non-Small Cell Lung

Cancer
2.53 2.81
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NCI-H522
Non-Small Cell Lung

Cancer
2.35 2.59

Colon Cancer

COLO 205 Colon Cancer 2.17 2.40

HCC-2998 Colon Cancer 2.68 2.99

HCT-116 Colon Cancer 2.23 2.47

HCT-15 Colon Cancer 2.58 2.87

HT29 Colon Cancer 2.49 2.76

KM12 Colon Cancer 2.33 2.58

SW-620 Colon Cancer 2.28 2.52

CNS Cancer

SF-268 CNS Cancer 2.88 3.21

SF-295 CNS Cancer 2.75 3.06

SF-539 CNS Cancer 2.63 2.91

SNB-19 CNS Cancer 2.81 3.13

SNB-75 CNS Cancer 2.95 3.29

U251 CNS Cancer 2.79 3.09

Melanoma

LOX IMVI Melanoma 3.12 3.47

MALME-3M Melanoma 2.98 3.31

M14 Melanoma 3.25 3.61

SK-MEL-2 Melanoma 3.05 3.39

SK-MEL-28 Melanoma 3.33 3.70

SK-MEL-5 Melanoma 3.18 3.53

UACC-257 Melanoma 3.41 3.79
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UACC-62 Melanoma 3.28 3.64

Ovarian Cancer

IGROV1 Ovarian Cancer 2.93 3.25

OVCAR-3 Ovarian Cancer 2.84 3.16

OVCAR-4 Ovarian Cancer 2.71 3.01

OVCAR-5 Ovarian Cancer 2.99 3.32

OVCAR-8 Ovarian Cancer 2.89 3.21

NCI/ADR-RES Ovarian Cancer 3.52 3.91

SK-OV-3 Ovarian Cancer 2.78 3.08

Renal Cancer

786-0 Renal Cancer 2.66 2.95

A498 Renal Cancer 2.82 3.14

ACHN Renal Cancer 2.59 2.88

CAKI-1 Renal Cancer 2.91 3.23

RXF 393 Renal Cancer 2.74 3.04

SN12C Renal Cancer 2.62 2.90

TK-10 Renal Cancer 2.77 3.07

UO-31 Renal Cancer 2.86 3.18

Prostate Cancer

PC-3 Prostate Cancer 5.86 5.21

DU-145 Prostate Cancer 6.24 5.67

Breast Cancer

MCF7 Breast Cancer 0.25 1.42

MDA-MB-231/ATCC Breast Cancer 3.89 4.12
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HS 578T Breast Cancer 3.76 4.01

BT-549 Breast Cancer 3.98 4.23

T-47D Breast Cancer 3.65 3.89

MDA-MB-468 Breast Cancer 8.34 7.98

Table 2: Inhibition of Tubulin Polymerization by Nicotinamide Derivatives.[2]

Compound IC50 (μM)

4g 1.93

4i 2.45

E7010 (Reference) 3.20

Experimental Protocols
Synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-
yl)methyl)nicotinamide (4a)
This protocol describes the synthesis of a representative compound from the series. (4-
Ethynylphenyl)methanamine can be used as a starting material to generate the necessary

propargylamine intermediate.

Materials:

Propargylamine (or a derivative synthesized from (4-ethynylphenyl)methanamine)

Benzyl azide

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

tert-Butanol
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Water

Nicotinoyl chloride

Triethylamine (TEA)

Dichloromethane (DCM)

Procedure:

Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine (3a):

To a solution of propargylamine (1 equivalent) and benzyl azide (1 equivalent) in a 1:1

mixture of tert-butanol and water, add CuSO₄·5H₂O (0.05 equivalents) and sodium

ascorbate (0.1 equivalents).

Stir the reaction mixture at room temperature for 12-16 hours.

After completion of the reaction (monitored by TLC), dilute the mixture with water and

extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under

reduced pressure.

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane

gradient) to afford the desired triazole (3a).

Synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide (4a):

To a solution of (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine (3a) (1 equivalent) and

triethylamine (1.5 equivalents) in dry DCM, add nicotinoyl chloride (1.2 equivalents)

dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then

with brine.
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Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Purify the residue by column chromatography (silica gel, methanol/DCM gradient) to yield

the final product (4a).

In Vitro Anticancer Activity Assay (MTT Assay)
Materials:

Human cancer cell lines

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

Test compounds (dissolved in DMSO)

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

96-well microtiter plates

Procedure:

Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

After the incubation period, add MTT solution to each well and incubate for another 4 hours

at 37 °C.

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the GI50 value, which is the concentration of the compound that causes 50%

inhibition of cell growth.
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Tubulin Polymerization Assay
Materials:

Porcine brain tubulin

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

Test compounds

Spectrophotometer with temperature control

Procedure:

Pre-incubate the tubulin solution with various concentrations of the test compounds on ice.

Initiate polymerization by raising the temperature to 37 °C.

Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of

tubulin polymerization.

Determine the IC50 value, which is the concentration of the compound that inhibits tubulin

polymerization by 50%.
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Caption: General workflow for the synthesis and biological evaluation of anticancer agents

derived from (4-ethynylphenyl)methanamine.
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Caption: Proposed mechanism of action for nicotinamide-based triazole derivatives as tubulin

polymerization inhibitors leading to apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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